molecular formula C26H27N3O3S B2634704 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea CAS No. 1023495-14-8

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea

Cat. No. B2634704
CAS RN: 1023495-14-8
M. Wt: 461.58
InChI Key: HYXLPWZWCWMKBZ-UHFFFAOYSA-N
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Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in a mice model of chronic pain .

Scientific Research Applications

Synthesis and Chemical Methodologies

Researchers have developed new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids. These methods involve regiospecific conversions, Curtius rearrangement, and cyclization processes to obtain derivatives of 3,4-dihydroisoquinolin-1(2H)-one, demonstrating the compound's utility in synthetic organic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011). Additionally, the synthesis of tetrahydroisoquinolines and their derivatives through Pummerer-type cyclization highlights the compound's relevance in generating structurally diverse isoquinoline frameworks (T. Saitoh, T. Ichikawa, Y. Horiguchi, J. Toda, & T. Sano, 2001).

Pharmacological Activities

The compound's structural components have been utilized in the development of pharmacologically active molecules. For instance, derivatives containing the isoquinoline and quinazoline moieties have been studied as potent inhibitors for various receptors and enzymes, indicating potential therapeutic applications. This includes studies on compounds as BRAFV600E inhibitors, which are relevant in cancer therapy due to their pharmacokinetic properties and efficacy in tumor models (M. Holladay et al., 2011). Another study highlights the compound's role in the blockade of orexin receptors, which could be utilized in sleep disorder treatments (C. Dugovic et al., 2009).

Chemical Reactions and Interactions

The compound and its derivatives have been explored in reactions with o-quinone methides, demonstrating its utility in synthesizing novel heterocyclic structures, which are significant in the development of new therapeutic agents (V. Osyanin, E. Ivleva, D. Osipov, & Y. Klimochkin, 2011). These chemical reactions and interactions further underscore the compound's versatility in synthetic and medicinal chemistry research.

Future Directions

The results collected in the study suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . This compound, in particular, showed promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that the compound is a suitable lead candidate for further evaluation .

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-31-23-15-18-12-13-27-22(20(18)16-24(23)32-2)14-17-8-10-19(11-9-17)28-26(30)29-21-6-4-5-7-25(21)33-3/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLPWZWCWMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea

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